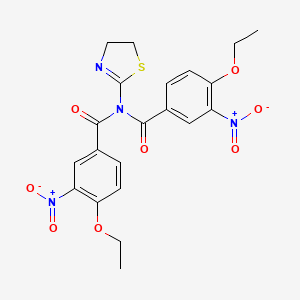
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide: is a complex organic compound that features a thiazole ring, ethoxy groups, and nitrobenzoyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of ethoxy groups and nitrobenzoyl moieties. Common reagents used in these reactions include ethyl bromide, nitrobenzoyl chloride, and thiazole precursors. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on the desired scale and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive species.
Reduction: The nitro groups can be reduced to amines under specific conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used to replace ethoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s nitro groups can participate in redox reactions, while the thiazole ring can interact with specific binding sites. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4,5-dihydro-1,3-thiazol-2-yl)-4-methoxy-N-(4-methoxy-3-nitrobenzoyl)-3-nitrobenzamide
- N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-chlorobenzoyl)-3-chlorobenzamide
Uniqueness
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H20N4O8S |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-ethoxy-N-(4-ethoxy-3-nitrobenzoyl)-3-nitrobenzamide |
InChI |
InChI=1S/C21H20N4O8S/c1-3-32-17-7-5-13(11-15(17)24(28)29)19(26)23(21-22-9-10-34-21)20(27)14-6-8-18(33-4-2)16(12-14)25(30)31/h5-8,11-12H,3-4,9-10H2,1-2H3 |
InChI Key |
ALLBGFQHVNIZPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N(C2=NCCS2)C(=O)C3=CC(=C(C=C3)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















